![molecular formula C24H30N2O4 B15136058 7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,9,10-Perylenetetracarboxylic Diimide is an organic heteropolycyclic compound known for its vibrant colors and stability. It is widely used as a pigment and in various scientific applications due to its excellent thermal and photochemical stability .
準備方法
3,4,9,10-Perylenetetracarboxylic Diimide can be synthesized through several methods. One common synthetic route involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines under high-temperature conditions . Industrial production often employs similar methods but on a larger scale, ensuring high purity and yield .
化学反応の分析
3,4,9,10-Perylenetetracarboxylic Diimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: Reduction reactions can yield perylene derivatives with different functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of scientific research applications:
Biology: It serves as a biological dye and indicator due to its fluorescent properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in drug delivery systems.
Industry: It is extensively used as an industrial pigment, in solar cells, transistors, and optoelectronic devices
作用機序
The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Diimide involves its ability to interact with light and other molecules. It can form stable complexes with various substrates, making it useful in applications like solar cells and sensors. The molecular targets and pathways involved include its interaction with nucleic acids and proteins, which can be harnessed for biological and medical applications .
類似化合物との比較
3,4,9,10-Perylenetetracarboxylic Diimide is unique due to its stability and versatility. Similar compounds include:
Naphthalene Diimides: These compounds have similar structures but different electronic properties.
Anthracene Diimides: Known for their use in organic electronics, they share some properties with 3,4,9,10-Perylenetetracarboxylic Diimide but differ in their photophysical characteristics
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone |
InChI |
InChI=1S/C24H30N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h9-20H,1-8H2,(H,25,27,28)(H,26,29,30) |
InChIキー |
XSUVWHQFPIVRAW-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C(CCC4C3C1C5CCC6C7C5C4CCC7C(=O)NC6=O)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



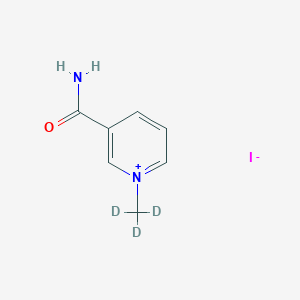
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
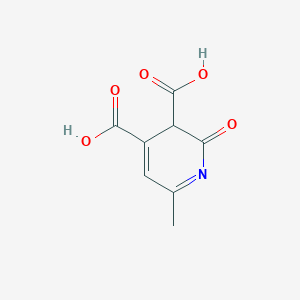
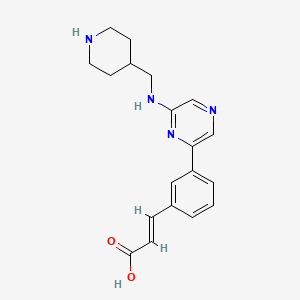
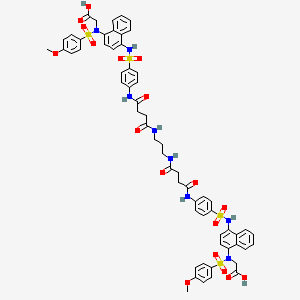
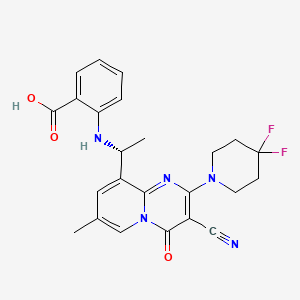
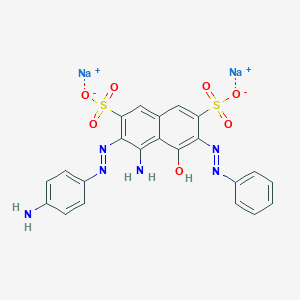
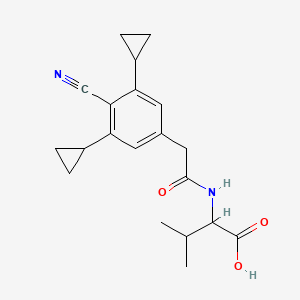
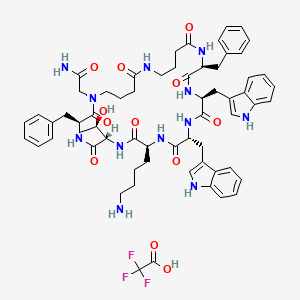
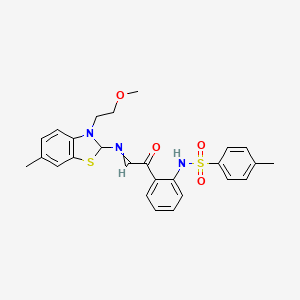
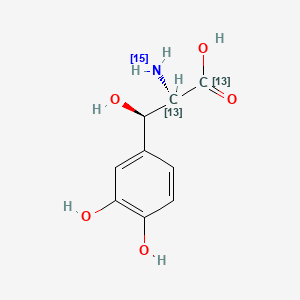
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)

